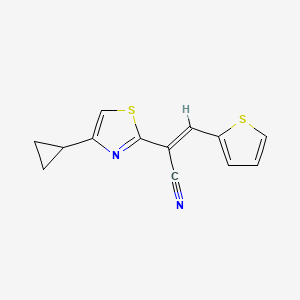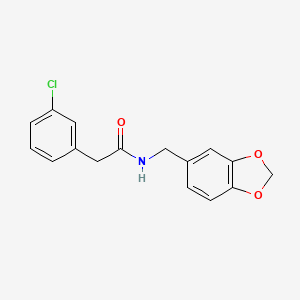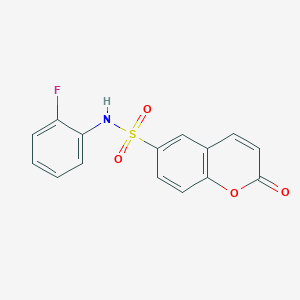
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile, also known as CTN-986, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acrylonitrile derivatives and has shown promising results in various studies related to cancer and inflammation.
科学研究应用
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile has been extensively studied for its potential applications in the treatment of cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer, by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
作用机制
The mechanism of action of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer and inflammation. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound has also been found to have low toxicity in vitro and in vivo, making it a promising candidate for further studies. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on various signaling pathways. In addition, more studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
未来方向
There are several future directions for the study of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile. One potential direction is to investigate its effects on other signaling pathways involved in cancer and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which could lead to the development of more effective and targeted therapies. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for clinical use. Overall, the study of this compound has the potential to lead to the development of novel therapies for cancer and inflammation, and further research in this area is warranted.
合成方法
The synthesis of 2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylonitrile involves the condensation of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetaldehyde with 3-(2-thienyl)acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography or recrystallization.
属性
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c14-7-10(6-11-2-1-5-16-11)13-15-12(8-17-13)9-3-4-9/h1-2,5-6,8-9H,3-4H2/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPPKOUNIAYNH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-1,2,3-benzotriazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]propanamide](/img/structure/B5363623.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5363635.png)
![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5363637.png)



![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5363692.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5363714.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![1-(1,3-benzodioxol-5-yl)-5-[(cyclopropylmethyl)thio]-1H-tetrazole](/img/structure/B5363730.png)
![2-[(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5363731.png)
![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)